molecular formula C9H9NO5 B2745609 2-Ethoxy-5-nitrobenzoic acid CAS No. 57148-23-9

2-Ethoxy-5-nitrobenzoic acid

Cat. No.: B2745609
CAS No.: 57148-23-9
M. Wt: 211.173
InChI Key: XRKKMLOKFZITPU-UHFFFAOYSA-N
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Description

2-Ethoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO5 It is characterized by the presence of an ethoxy group (-OCH2CH3) and a nitro group (-NO2) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-5-nitrobenzoic acid typically involves the nitration of 2-ethoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}_9\text{O}_3\text{H} + \text{HNO}_3 \rightarrow \text{C}_9\text{H}_9\text{NO}_5 + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product.

Types of Reactions:

  • Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride. [ \text{C}_9\text{H}_9\text{NO}_5 + 3\text{H}_2 \rightarrow \text{C}_9\text{H}_9\text{NH}_2\text{O}_3 + 2\text{H}_2\text{O} ]

  • Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide for hydrolysis, halides for nucleophilic substitution.

Major Products Formed:

    Reduction: 2-ethoxy-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Nitrobenzoic acid: Similar structure but lacks the ethoxy group.

    4-Ethoxy-3-nitrobenzoic acid: Similar structure with different positions of the nitro and ethoxy groups.

    2-Ethoxybenzoic acid: Lacks the nitro group.

Uniqueness: 2-Ethoxy-5-nitrobenzoic acid is unique due to the specific positioning of the ethoxy and nitro groups on the benzoic acid core, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-ethoxy-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-8-4-3-6(10(13)14)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKKMLOKFZITPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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